molecular formula C20H24O4 B14298079 2,2-Diphenyl-1,4,7,10-tetraoxacyclododecane CAS No. 113889-02-4

2,2-Diphenyl-1,4,7,10-tetraoxacyclododecane

Cat. No.: B14298079
CAS No.: 113889-02-4
M. Wt: 328.4 g/mol
InChI Key: HZFRMBBFTPIHKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

12-Crown-4 can be synthesized using a modified Williamson ether synthesis. The reaction involves the use of ethylene glycol and ethylene dichloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OH)_2 + 2NaOH \rightarrow (CH_2CH_2O)_4 + 2NaCl + 2H_2O ]

Another method involves the cyclic oligomerization of ethylene oxide in the presence of gaseous boron trifluoride .

Industrial Production Methods

Industrial production of 12-Crown-4 typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

12-Crown-4 undergoes various types of chemical reactions, including:

    Complexation Reactions: Forms complexes with alkali metal cations, particularly lithium ions.

    Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of ether linkages.

Common Reagents and Conditions

Major Products

Scientific Research Applications

12-Crown-4 has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst and in the synthesis of various organic compounds.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the extraction and separation of metal ions.

Mechanism of Action

The mechanism by which 12-Crown-4 exerts its effects primarily involves the formation of stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it. This complexation alters the solubility and reactivity of the metal ion, facilitating various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Crown-4 is unique due to its high selectivity for lithium ions, attributed to the optimal cavity size of the crown ether ring. This selectivity makes it particularly useful in applications involving lithium ion transport and separation .

Properties

CAS No.

113889-02-4

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

2,2-diphenyl-1,4,7,10-tetraoxacyclododecane

InChI

InChI=1S/C20H24O4/c1-3-7-18(8-4-1)20(19-9-5-2-6-10-19)17-23-14-13-21-11-12-22-15-16-24-20/h1-10H,11-17H2

InChI Key

HZFRMBBFTPIHKW-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC(COCCO1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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